CysHHC10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C77H107N23O10S |

|---|---|

Molecular Weight |

1546.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C77H107N23O10S/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |

InChI Key |

PJBFDSOFZLGAIV-PMHVRGKBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

CysHHC10 Antimicrobial Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CysHHC10 is a synthetic cationic antimicrobial peptide (AMP) demonstrating significant promise in combating a broad spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell death. Emerging evidence also suggests a multimodal mechanism that may include the induction of an apoptosis-like cascade in bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of its operational pathways and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

| Bacterium | Type | Minimum Inhibitory Concentration (MIC) (μM) |

| Escherichia coli | Gram-negative | 10.1[1] |

| Pseudomonas aeruginosa | Gram-negative | 20.2[1] |

| Staphylococcus aureus | Gram-positive | 2.5[1] |

| Staphylococcus epidermidis | Gram-positive | 1.3[1] |

Core Mechanism of Action: Membrane Disruption

The primary mode of action of this compound is the perturbation and disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Outer Membrane Permeabilization (Gram-Negative Bacteria)

This compound first interacts with the outer membrane of Gram-negative bacteria, causing a significant increase in its permeability. This allows the peptide to traverse this initial barrier and access the inner cytoplasmic membrane.

Inner (Cytoplasmic) Membrane Disruption

Following its passage through the outer membrane (in Gram-negative bacteria) or direct interaction with the cell wall (in Gram-positive bacteria), this compound targets the inner cytoplasmic membrane. This interaction leads to membrane depolarization, pore formation, and ultimately, a loss of membrane integrity. The disruption of the cytoplasmic membrane results in the leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell death.

Proposed Multimodal Mechanism of Action

While membrane disruption is the principal bactericidal mechanism, evidence for related peptides suggests that this compound may also induce an apoptosis-like death (ALD) in bacteria. This multifaceted approach enhances its antimicrobial efficacy.

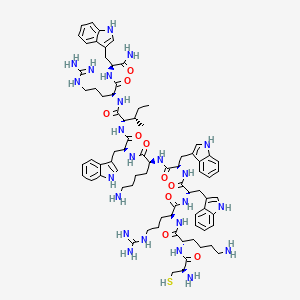

Caption: Proposed multimodal mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Create a series of two-fold serial dilutions of the peptide in MHB in the 96-well plate.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Materials:

-

This compound peptide

-

Gram-negative bacterial strain (e.g., E. coli)

-

HEPES buffer

-

N-phenyl-1-naphthylamine (NPN) solution

-

Fluorometer

Procedure:

-

Bacterial Preparation: Grow bacteria to mid-log phase, then harvest and wash the cells with HEPES buffer. Resuspend the cells in the same buffer to a specific optical density.

-

Assay: In a cuvette or 96-well plate, mix the bacterial suspension with NPN. NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.

-

Peptide Addition: Add varying concentrations of this compound to the bacterial suspension.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that NPN has entered the permeabilized outer membrane.

Inner Membrane Permeabilization Assay (Propidium Iodide Uptake)

Objective: To determine if this compound disrupts the integrity of the bacterial cytoplasmic membrane.[2][3]

Materials:

-

This compound peptide

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution

-

Fluorometer or flow cytometer

Procedure:

-

Bacterial Preparation: Prepare the bacterial suspension as described in the NPN uptake assay.

-

Assay: Incubate the bacterial cells with PI. PI is a fluorescent nucleic acid stain that cannot penetrate the membrane of live cells.

-

Peptide Treatment: Treat the bacterial suspension with different concentrations of this compound.

-

Fluorescence Detection: Measure the fluorescence of PI (excitation at ~535 nm, emission at ~617 nm).[2] An increase in fluorescence signifies that the inner membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids.

Caption: Experimental workflows for membrane permeabilization assays.

Signaling and Logical Pathways

The interaction of this compound with the bacterial cell envelope initiates a cascade of events leading to cell death.

Caption: Signaling pathway of this compound leading to bacterial cell death.

Conclusion

This compound is a potent antimicrobial peptide with a primary mechanism of action centered on the rapid and effective disruption of bacterial cell membranes. Its ability to permeabilize both the outer and inner membranes of bacteria underscores its broad-spectrum activity. The potential for a secondary, apoptosis-inducing mechanism further highlights its efficacy as a promising candidate for the development of novel anti-infective therapeutics. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the study and development of antimicrobial peptides.

References

CysHHC10: A Synthetic Antimicrobial Peptide for Advanced Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its potent antimicrobial properties and novel mechanisms of action are of considerable interest in the development of new therapeutic agents to combat antibiotic resistance. This technical guide provides a comprehensive overview of this compound, its primary function, and the experimental methodologies used to characterize its activity.

Core Function and Mechanism of Action

The primary function of this compound is to exert a direct bactericidal effect by disrupting the integrity of bacterial cell membranes. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This physical disruption of the membrane makes the development of bacterial resistance less likely compared to traditional antibiotics that target specific metabolic pathways.

Recent research has also explored the conjugation of this compound with photosensitizers, such as TPI-CysHHC10, to enhance its antimicrobial activity through photodynamic therapy.[1] Under light irradiation, these conjugates generate reactive oxygen species (ROS) that further damage bacterial cells and can eradicate biofilms, which are notoriously difficult to treat.[1] This dual-action approach not only kills planktonic bacteria but is also effective against mature biofilms and in promoting wound healing in preclinical models.[1]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 10.1 mM[2][3][4] |

| Pseudomonas aeruginosa | 20.2 mM[2][3][4] |

| Staphylococcus aureus | 2.5 mM[2][3][4] |

| Staphylococcus epidermidis | 1.3 mM[2][3][4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of twofold dilutions of the peptide are then prepared in MHB in a 96-well microtiter plate.

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and its workflow in antimicrobial applications.

Caption: Proposed mechanism of this compound antimicrobial activity.

Caption: Workflow of TPI-CysHHC10 in photodynamic therapy against biofilms.

References

CysHHC10 discovery and synthesis origin

The molecule "CysHHC10" does not appear in the currently available public scientific literature. A thorough search of prominent databases and research articles has yielded no specific information regarding a molecule with this designation.

It is possible that "this compound" is a novel compound that has not yet been publicly disclosed, an internal project name for a substance under development, or a potential typographical error. The search results did identify other molecules with cysteine residues and involvement in various biological pathways, but a direct link to "this compound" could not be established.

Without any foundational information on the discovery and synthesis of "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Further research and clarification on the identity of "this compound" are necessary to fulfill the request. If more specific details or alternative names for this molecule become available, a comprehensive technical guide can be developed.

CysHHC10: A Technical Overview of a Synthetic Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of its sequence, structural properties, and functional characteristics, with a focus on its potential applications in combating drug-resistant infections. It is important to note that this compound is a synthetically designed peptide and not a naturally occurring protein.

Sequence and Physicochemical Properties

The primary amino acid sequence of this compound is fundamental to its antimicrobial activity. The sequence and key properties are summarized below.

| Property | Value |

| Sequence | CKRWWKWIRW-NH2 |

| CAS Number | 1408311-03-4[1] |

The sequence is rich in tryptophan (W) and arginine (R) residues, a common feature in antimicrobial peptides that contributes to their interaction with and disruption of bacterial membranes. The C-terminal amidation (-NH2) is a common modification in synthetic peptides to increase stability by protecting against carboxypeptidases.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism, are presented in the table below.

| Bacterial Strain | Type | MIC (μM) |

| Escherichia coli | Gram-negative | 10.1[1] |

| Pseudomonas aeruginosa | Gram-negative | 20.2[1] |

| Staphylococcus aureus | Gram-positive | 2.5[1] |

| Staphylococcus epidermidis | Gram-positive | 1.3[1] |

Mechanism of Action

The proposed mechanism of action for this compound involves its ability to interact with and disrupt bacterial membranes. This is a hallmark of many antimicrobial peptides. The cationic nature of the peptide, due to the arginine residues, facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic tryptophan residues are then thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Application in Photodynamic Therapy: The TPI-CysHHC10 Conjugate

A significant application of this compound is its use in photodynamic therapy (PDT) when conjugated with a photosensitizer. One such conjugate, TPI-CysHHC10, combines the antimicrobial properties of the peptide with the ability of the photosensitizer (TPI) to generate reactive oxygen species (ROS) upon light irradiation.

Experimental Workflow for TPI-CysHHC10 Synthesis and Evaluation

The synthesis and evaluation of the TPI-CysHHC10 conjugate involve a multi-step process.

Caption: Experimental workflow for the synthesis and evaluation of the TPI-CysHHC10 conjugate.

Proposed Mechanism of TPI-CysHHC10 in Photodynamic Therapy

The enhanced antimicrobial effect of TPI-CysHHC10 in the presence of light is attributed to a dual-action mechanism.

References

Preliminary Efficacy of CysHHC10: A Technical Overview for Drug Development Professionals

An In-depth Analysis of the Antimicrobial Peptide CysHHC10 and its Conjugates in Preclinical Models

This technical guide provides a comprehensive summary of the preliminary efficacy studies on the antimicrobial peptide this compound and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and mechanisms of action.

Executive Summary

This compound is a cationic antimicrobial peptide that has demonstrated significant bactericidal activity. Its efficacy has been explored both in its free form and when conjugated with other molecules to enhance its therapeutic potential. A notable derivative, TPI-CysHHC10, combines the peptide with a photosensitizer, enabling a photodynamic therapeutic approach to combat drug-resistant bacterial infections. Another application involves grafting this compound onto a chitosan backbone to create peptidopolysaccharides for enhanced antimicrobial action with reduced toxicity. Preliminary studies highlight the potential of this compound-based therapies in addressing challenging infections, particularly those involving biofilms and drug-resistant strains.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from preclinical evaluations of this compound and its conjugate, TPI-CysHHC10.

Table 1: Efficacy of TPI-CysHHC10 in Inhibiting and Eradicating MRSA Biofilms [1]

| Biofilm Age | Treatment Group | Biomass Reduction (%) |

| Inhibition | TPI-CysHHC10 (Light) | Not explicitly quantified, but noted as effective |

| Eradication | ||

| 24 h | TPI-CysHHC10 (No Light) | 11.3 |

| TPI-CysHHC10 (Light) | 9.2 | |

| 48 h | TPI-CysHHC10 (No Light) | 15.6 |

| TPI-CysHHC10 (Light) | 10.5 | |

| 72 h | TPI-CysHHC10 (No Light) | 30.1 |

| TPI-CysHHC10 (Light) | 11.2 |

Table 2: Comparative Efficacy of Chitosan-Grafted this compound (CSOHHC) [2]

| Parameter | This compound (Free Peptide) | CSOHHC (Grafted Peptide) | Fold Increase (CSOHHC vs. Free Peptide) |

| Hemoselectivity | Baseline | 4-fold increase | 4 |

| Cytoselectivity | Baseline | 2-fold increase | 2 |

Experimental Protocols

In Vivo Wound Healing Study with TPI-CysHHC10

This study aimed to evaluate the efficacy of TPI-CysHHC10 in treating wounds infected with Methicillin-resistant Staphylococcus aureus (MRSA).

-

Animal Model: Not explicitly specified in the provided text, but typically mice or rats are used for such studies.

-

Wound Creation: An 8 mm diameter wound was created on the skin of the animal subjects.

-

Infection: The created wounds were infected with MRSA.

-

Treatment Groups:

-

Physiological saline solution (Control)

-

HHC10 (Parent Peptide)

-

TPI-CysHHC10 (No Light)

-

TPI-CysHHC10 + Light

-

Vancomycin (Antibiotic Control)

-

-

Monitoring: Photographic images of the wounds were captured on Days 1, 2, 4, 6, and 8 post-treatment to observe the healing process and wound shrinkage.[1]

Synthesis of Chitosan-Based Peptidopolysaccharides

This protocol describes the creation of antimicrobial peptidopolysaccharides by grafting this compound onto a chitosan backbone.

-

Objective: To enhance the bactericidal efficacy of this compound while reducing its hemolytic activity and cytotoxicity.[2]

-

Methodology: The antimicrobial peptide this compound was grafted to either the C-2 (amino) or C-6 (hydroxyl) position of the chitosan backbone.[2]

-

Conjugation Chemistry: Thiol-maleimide "click" conjugation was utilized, employing maleimidohexanoic linkers.[2]

-

Resulting Compounds:

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound and its derivatives involves direct interaction with the bacterial cell membrane, leading to its disruption. The TPI-CysHHC10 conjugate also incorporates a photodynamic mechanism.

General Antimicrobial Mechanism

This compound, as a cationic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes. This interaction leads to membrane destabilization and increased permeability, ultimately causing cell death.

Photodynamic Therapy with TPI-CysHHC10

The conjugate TPI-CysHHC10 leverages the properties of both the peptide and the photosensitizer for a dual-action mechanism, particularly effective against both Gram-positive and Gram-negative bacteria.

Caption: Mechanism of TPI-CysHHC10 Action.

Action Against Gram-Negative Bacteria

TPI-CysHHC10 exhibits a particular advantage against Gram-negative bacteria by inducing bacterial aggregation. This localized concentration of bacteria enhances the efficacy of the short-lived reactive oxygen species (ROS) generated upon light activation.

Caption: TPI-CysHHC10-induced aggregation in Gram-negative bacteria.

Conclusion and Future Directions

The preliminary data on this compound and its derivatives are promising, indicating a potent antimicrobial agent with a multifaceted mechanism of action. The enhanced efficacy and reduced toxicity of its conjugated forms, such as TPI-CysHHC10 and chitosan-grafted this compound, suggest viable pathways for developing novel therapeutics against resistant pathogens. Further research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments in relevant preclinical models to pave the way for potential clinical development.

References

- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitosan-Based Peptidopolysaccharides as Cationic Antimicrobial Agents and Antibacterial Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of TPI-CysHHC10 in Overcoming Drug Resistance: A Technical Guide

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The development of novel antimicrobial agents that can effectively combat these resistant strains is a critical area of research. This technical guide explores the potential of TPI-CysHHC10, a novel photosensitizer-antimicrobial peptide conjugate, in addressing the challenge of drug resistance. By harnessing the power of photodynamic therapy, TPI-CysHHC10 demonstrates a multifaceted approach to eradicating a broad spectrum of bacteria, including highly resistant strains.

Introduction to TPI-CysHHC10

TPI-CysHHC10 is a synthetic compound created by coupling a photosensitizer (TPI) with the antimicrobial peptide CysHHC10. This conjugation results in a multifunctional agent that exhibits potent bactericidal activity upon activation by light. The host defense peptide HHC10 itself has been shown to possess antibacterial properties through mechanisms involving cell membrane lysis and the induction of apoptosis in infected host cells. The addition of the TPI photosensitizer introduces a photodynamic dimension to its antimicrobial action, significantly enhancing its efficacy, particularly against drug-resistant bacteria.

Mechanism of Action

The antimicrobial activity of TPI-CysHHC10 is a synergistic combination of the properties of the antimicrobial peptide and the photosensitizer. The proposed mechanism involves several key steps:

-

Bacterial Binding and Aggregation: TPI-CysHHC10 preferentially binds to the bacterial cell membrane. In the case of Gram-negative bacteria, it has been observed to induce aggregation, which helps to concentrate the compound and localize its effects.[1][2]

-

Membrane Disruption: The antimicrobial peptide component, this compound, disrupts the integrity of the bacterial outer membrane, increasing its permeability.[1] This action is crucial for overcoming the protective outer layer of Gram-negative bacteria.

-

Photodynamic Therapy (PDT): Upon irradiation with white light, the TPI photosensitizer component generates reactive oxygen species (ROS). These highly reactive molecules cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to rapid bacterial cell death.[1] The short diffusion range of ROS is effectively overcome by the bacteria aggregation induced by TPI-CysHHC10.[1]

This dual-action mechanism, combining membrane disruption and photodynamic killing, makes it difficult for bacteria to develop resistance.[1]

Signaling Pathway and Logic Flow

Caption: Mechanism of TPI-CysHHC10 against Gram-negative bacteria.

Efficacy Against Drug-Resistant Bacteria

TPI-CysHHC10 has demonstrated remarkable bactericidal activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of TPI-CysHHC10 against various bacterial strains under white light irradiation.

| Bacterial Strain | Type | MIC (nmol/L) |

| E. coli | Gram-negative | 125 |

| MDR E. coli | Gram-negative | 62.5 |

| P. aeruginosa | Gram-negative | 125 |

| S. aureus | Gram-positive | 62.5 |

| MRSA | Gram-positive | 62.5 |

| A. baumannii | Gram-negative | 125 |

| K. pneumoniae | Gram-negative | 62.5 |

| S. pneumoniae | Gram-positive | 62.5 |

| Data sourced from colony-counting assays under white light irradiation.[1] |

These results highlight the potent activity of TPI-CysHHC10, with superior or comparable efficacy to conventional antibiotics against these challenging pathogens.[1]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the efficacy of TPI-CysHHC10.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of TPI-CysHHC10 that inhibits the visible growth of a bacterial strain.

Materials:

-

TPI-CysHHC10 stock solution

-

Bacterial cultures (e.g., E. coli, MRSA) grown to mid-log phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

White light source (e.g., 60 mW/cm²)

-

Incubator (37°C)

-

Plate reader (for OD600 measurements) or visual assessment

Procedure:

-

Prepare serial dilutions of TPI-CysHHC10 in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

Prepare two sets of plates: one for the "light" condition and one for the "dark" control.

-

Incubate the "dark" plate at 37°C for 18-24 hours.

-

For the "light" plate, first incubate at 37°C for 30 minutes.

-

Expose the "light" plate to a calibrated white light source for a defined period (e.g., 15 minutes at 60 mW/cm²).

-

Incubate the "light" plate at 37°C for a further 17-23 hours.

-

Determine the MIC by identifying the lowest concentration of TPI-CysHHC10 that shows no visible turbidity.

Live/Dead Staining Assay

Objective: To visualize the bactericidal effect of TPI-CysHHC10 by differentiating between live and dead bacteria.

Materials:

-

Bacterial cultures

-

TPI-CysHHC10 solution

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 stain (stains all bacteria)

-

YO-PRO-1 stain (stains dead bacteria)

-

Confocal Laser Scanning Microscope (CLSM)

-

White light source

Procedure:

-

Incubate bacterial suspension with TPI-CysHHC10 (e.g., 10 μmol/L) for 30 minutes at 37°C.

-

Divide the suspension into two groups: "light" and "dark".

-

Expose the "light" group to white light irradiation (e.g., 60 mW/cm² for 15 minutes).

-

Keep the "dark" group protected from light.

-

Incubate both groups for a further 75 minutes.

-

Wash the cells with PBS.

-

Co-stain the bacteria with Hoechst 33342 and YO-PRO-1.

-

Visualize the samples using a CLSM. Live bacteria will fluoresce blue, while dead bacteria will fluoresce green and blue.

Experimental Workflow Diagram

References

Navigating the Microbial Maze: A Technical Guide to HHC10's Interaction with Bacterial Cell Membranes

A Note on Terminology: Initial searches for "CysHHC10" did not yield specific results. It is possible that this is a typographical error or a highly specific, non-standard nomenclature. This guide will, therefore, focus on the well-documented host defense peptide HHC10 and its interaction with bacterial cell membranes, a topic with available data that aligns with the core requirements of this request.

Host defense peptides (HDPs) are an essential component of the innate immune system and are gaining significant attention as potential alternatives to conventional antibiotics, largely due to the rise of antibiotic-resistant bacteria. HHC10 is one such peptide that has demonstrated potent bactericidal activity. Understanding its precise mechanism of action at the bacterial cell membrane is crucial for the development of new antimicrobial therapies. This technical guide provides an in-depth analysis of the interaction between HHC10 and bacterial cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Quantitative Analysis of HHC10 Bioactivity

The efficacy of HHC10 as an antimicrobial agent is concentration-dependent. The following table summarizes the quantitative data on the inhibitory effects of both bare and nano-encapsulated HHC10 on the growth of Escherichia coli.

| Formulation | Concentration (µM) | Effect on E. coli Growth | Host Cell Toxicity (RAW264.6 mouse macrophage cells) | Reference |

| Bare HHC10 | Dose-dependent | Inhibition of growth | Not specified | [1] |

| Nano-encapsulated HHC10 | Dose-dependent | Inhibition of growth | Non-toxic up to 20 µM | [1] |

Mechanisms of Action: A Two-Pronged Attack

HHC10 employs a multimodal mechanism to eradicate bacteria, involving both direct and indirect killing pathways.[1] The initial interaction is governed by electrostatic forces, where the cationic HHC10 peptide is attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2]

Direct Killing: Membrane Disruption

Upon reaching the bacterial surface, HHC10 directly interacts with and disrupts the cell membrane. This leads to membrane lysis and the leakage of intracellular contents, ultimately causing cell death.[1][2] The interaction is not merely a surface-level binding but involves the insertion of the peptide into the lipid bilayer, which can lead to the formation of pores or other membrane destabilizing structures.[2]

Indirect Killing: Induction of Apoptosis

In addition to direct membrane disruption, HHC10, particularly when delivered via nanoparticles, can be internalized by host cells and induce an apoptotic death pathway in bacteria that have infected these cells.[1] This demonstrates a more complex interplay between the peptide, the host, and the pathogen.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the interaction of HHC10 with bacterial cell membranes.

Colony Forming Unit (CFU) Assay for Antimicrobial Efficacy

This assay is used to quantify the bactericidal activity of HHC10.

Objective: To determine the dose-dependent inhibition of bacterial growth by HHC10.

Materials:

-

Mid-logarithmic phase culture of E. coli

-

Serial dilutions of bare and nano-encapsulated HHC10

-

Luria-Bertani (LB) agar plates

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

Procedure:

-

Prepare a suspension of E. coli in PBS.

-

In a 96-well plate, mix the bacterial suspension with various concentrations of the HHC10 formulations.

-

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

-

After incubation, perform serial dilutions of each sample in PBS.

-

Plate the dilutions onto LB agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL).

-

Compare the CFU counts of the treated samples to an untreated control to calculate the percentage of inhibition.

Transmission Electron Microscopy (TEM) for Visualizing Membrane Damage

TEM provides high-resolution images of bacterial cells, allowing for the direct visualization of membrane disruption.

Objective: To observe the morphological changes in bacteria upon treatment with HHC10.

Materials:

-

Mid-logarithmic phase culture of E. coli

-

Effective concentration of HHC10

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope

Procedure:

-

Treat the E. coli culture with HHC10 for a specified time.

-

Harvest the bacterial cells by centrifugation.

-

Fix the cells with glutaraldehyde, followed by a post-fixation step with osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with embedding resin and polymerize.

-

Cut ultra-thin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Observe the sections under a transmission electron microscope and capture images.

Flow Cytometry for Assessing Membrane Permeability and Apoptosis

Flow cytometry can be used to quantify membrane damage and to detect markers of apoptosis.

Objective: To assess the integrity of the bacterial cell membrane and to detect apoptotic events.

Materials:

-

Mid-logarithmic phase culture of E. coli

-

Effective concentration of HHC10

-

Fluorescent dyes for membrane integrity (e.g., Propidium Iodide - PI)

-

Fluorescent markers for apoptosis (e.g., Annexin V)

-

Flow cytometer

Procedure:

-

Treat the E. coli culture with HHC10 for various time points.

-

Harvest and wash the cells.

-

For membrane permeability, resuspend the cells in a buffer containing PI. PI can only enter cells with compromised membranes.

-

For apoptosis detection, stain the cells with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cytoplasmic membrane during apoptosis.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the percentage of cells with permeable membranes or undergoing apoptosis.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Dual mechanisms of HHC10 bactericidal activity.

Caption: Workflow for Colony Forming Unit (CFU) assay.

Caption: Workflow for Transmission Electron Microscopy (TEM).

References

CysHHC10 Peptide: A Technical Guide to its Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

CysHHC10 is a synthetic cationic antimicrobial peptide (AMP), a class of molecules at the forefront of novel anti-infective strategies. Derived from the HHC10 peptide (KRWWKWIRW), which was developed by the Hancock group, the this compound variant incorporates a C-terminal cysteine residue. This modification provides a reactive thiol group, enabling site-specific conjugation for various applications, including the development of advanced drug delivery systems and diagnostic tools. This technical guide provides an in-depth overview of the fundamental biological activities of the this compound peptide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, a hallmark of many cationic AMPs.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM) |

| Escherichia coli | Gram-Negative | 10.1 |

| Pseudomonas aeruginosa | Gram-Negative | 20.2 |

| Staphylococcus aureus | Gram-Positive | 2.5 |

| Staphylococcus epidermidis | Gram-Positive | 1.3 |

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to selectively interact with and disrupt bacterial membranes, leading to cell death. Furthermore, when encapsulated in nanoparticles, the related HHC10 peptide has been shown to induce apoptosis in infected host cells, suggesting a dual mechanism of action for formulated versions of the peptide.

Direct Membrane Disruption

The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell lysis.

Induction of Apoptosis in Infected Host Cells (via Nano-encapsulation)

Studies on nano-encapsulated HHC10 have revealed an additional, indirect mechanism of action. Upon internalization by host cells, such as macrophages, the nano-formulation can induce apoptosis in cells infected with intracellular bacteria. This host-mediated mechanism contributes to the clearance of infection.

Cytotoxicity Profile

A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. While comprehensive data for this compound is still emerging, studies on the closely related nano-encapsulated HHC10 provide initial insights.

| Cell Line | Description | Concentration (µM) | Result |

| RAW264.7 | Mouse Macrophage | up to 20 | Non-toxic |

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the biological activities of antimicrobial peptides like this compound.

Synthesis of this compound Peptide

Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides like this compound. The peptide is assembled amino acid by amino acid on a solid support resin, and the C-terminal cysteine is the final residue added.

Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence (KRWWKWIRW-Cys).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium.

Methodology:

-

Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.

Time-Kill Kinetics Assay

Principle: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.

Methodology:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture with a concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.

-

Peptide Addition: Add this compound at a specific concentration (e.g., 2x or 4x the MIC) to the bacterial suspension. A control with no peptide is also prepared.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from each culture.

-

Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in saline or phosphate-buffered saline (PBS) and plate them onto agar plates.

-

Colony Counting: Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL) for each time point.

-

Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics.

Hemolysis Assay

Principle: This assay assesses the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.

Methodology:

-

RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs several times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

-

Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Cell Culture and Treatment: Culture host cells (e.g., macrophages) and infect them with bacteria. Treat the infected cells with nano-encapsulated HHC10. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If using a directly fluorescently labeled dUTP, proceed to visualization.

-

Counterstaining and Microscopy: Counterstain the cell nuclei with a DNA dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in their nuclei.

Experimental and Logical Workflows

The characterization of this compound's biological activities follows a logical progression from initial antimicrobial screening to more detailed mechanistic and safety profiling.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a range of bacterial pathogens. Its primary mode of action appears to be the disruption of the bacterial membrane. While further studies are needed to fully elucidate its cytotoxicity profile and in vivo efficacy, the available data suggests a favorable therapeutic window, particularly for formulated versions. The addition of a C-terminal cysteine provides a versatile handle for further chemical modification, opening up avenues for the development of targeted drug delivery systems, diagnostics, and novel anti-infective therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other promising antimicrobial peptides.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of CysHHC10

For Researchers, Scientists, and Drug Development Professionals

Introduction

CysHHC10 is a synthetic antimicrobial peptide (AMP) that has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is a thiol-functionalized derivative of the HHC10 peptide, with the amino acid sequence H-Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH2. The inclusion of a cysteine residue provides a reactive thiol group for potential conjugation to other molecules or surfaces, making it a versatile tool in the development of novel antimicrobial agents and materials. These protocols detail the chemical synthesis and subsequent purification of this compound for research and development purposes.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Method of Determination |

| Purity | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Molecular Weight (Monoisotopic) | 1545.87 Da | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |

| Yield (Post-Purification) | Variable (typically 10-30% based on initial resin loading) | Gravimetric analysis (lyophilized peptide) |

| Amino Acid Sequence | H-Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH2 | Amino Acid Analysis / Sequencing |

Experimental Protocols

I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the this compound sequence (Arg(Pbf), Ile, Trp(Boc), Lys(Boc), Trp(Boc), Arg(Pbf), Lys(Boc), Cys(Trt)).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

II. Purification of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials and Reagents:

-

Crude this compound peptide

-

RP-HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge the solution to remove any insoluble material.

-

Column Equilibration: Equilibrate the preparative C18 column with Solvent A.

-

Chromatographic Separation:

-

Inject the prepared peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white, fluffy powder.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Visualizations

Caption: this compound Solid-Phase Peptide Synthesis Workflow.

Caption: this compound Purification Workflow using RP-HPLC.

Application Notes and Protocols: Conjugation of CysHHC10 to Photosensitizers like TPI

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antimicrobial peptides (AMPs) to photosensitizers (PS) represents a promising strategy to enhance the efficacy of photodynamic therapy (PDT), particularly in combating drug-resistant bacterial infections. This approach combines the membrane-disrupting properties of AMPs with the light-inducible cytotoxic effects of PS, leading to a synergistic antimicrobial action. This document provides detailed application notes and protocols for the conjugation of the cysteine-containing antimicrobial peptide HHC10 (CysHHC10) to a tetraphenylethylene-based photosensitizer (TPI), yielding the conjugate TPI-CysHHC10. This conjugate has demonstrated significant bactericidal activity against a broad spectrum of bacteria, including drug-resistant strains, and has shown efficacy in disrupting biofilms.[1][2][3]

The core principle involves a "thiol-ene" click reaction, a highly efficient and specific conjugation method that forms a stable thioether bond between the cysteine residue of the peptide and a maleimide group on the photosensitizer.[1] The resulting TPI-CysHHC10 conjugate not only retains the individual functionalities of its components but also exhibits emergent properties, such as the ability to induce bacterial aggregation, which further enhances the localized photodynamic effect.[1][3]

Materials and Reagents

| Reagent/Material | Supplier | Catalog # |

| This compound Peptide | Custom Synthesis | N/A |

| TPI Photosensitizer (Maleimide-functionalized) | Custom Synthesis | N/A |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| High-Performance Liquid Chromatography (HPLC) system | Waters | Alliance e2695 |

| C18 Reverse-Phase HPLC Column | Waters | XBridge BEH C18 |

| Mass Spectrometer (for HRMS) | Thermo Fisher Scientific | Q Exactive HF |

| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | Avance III HD 600 MHz |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Experimental Protocols

Protocol 1: Synthesis of TPI-CysHHC10 Conjugate

This protocol details the conjugation of the TPI photosensitizer to the this compound peptide via a thiol-ene reaction.

1. Reagent Preparation:

- Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

- Dissolve the maleimide-functionalized TPI photosensitizer (1.1 eq) in anhydrous DMF.

- Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.

2. Conjugation Reaction:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound solution.

- Slowly add the TPI photosensitizer solution to the peptide solution while stirring.

- Add the DIPEA solution dropwise to the reaction mixture. DIPEA acts as a base to facilitate the reaction.

- Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.

3. Purification of TPI-CysHHC10:

- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

- Upon completion, purify the crude product by preparative reverse-phase HPLC using a C18 column.

- A typical gradient for purification is a linear gradient of 20-80% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.

- Collect the fractions containing the desired product.

- Lyophilize the purified fractions to obtain the TPI-CysHHC10 conjugate as a solid powder.

Protocol 2: Characterization of TPI-CysHHC10

Accurate characterization is crucial to confirm the successful synthesis and purity of the conjugate.

1. High-Resolution Mass Spectrometry (HRMS):

- Dissolve a small amount of the lyophilized TPI-CysHHC10 in a suitable solvent (e.g., acetonitrile/water mixture).

- Analyze the sample using an ESI-HRMS instrument to confirm the molecular weight of the conjugate.

- The expected mass can be calculated based on the molecular weights of this compound and the TPI photosensitizer. The observed multi-charge peaks can be used to confirm the final structure.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the TPI-CysHHC10 conjugate in a suitable deuterated solvent (e.g., DMSO-d6).

- Acquire 1H NMR spectra to confirm the presence of characteristic peaks from both the peptide and the photosensitizer, and to verify the formation of the thioether bond.[1]

3. UV-Vis Spectroscopy:

- Dissolve the TPI-CysHHC10 conjugate in PBS to a final concentration of 10 µM.

- Measure the absorbance spectrum from 300 to 700 nm using a UV-Vis spectrophotometer.

- The conjugate is expected to have a maximum absorption wavelength around 500 nm.[2]

4. Fluorescence Spectroscopy:

- Using the same solution from the UV-Vis measurement, measure the fluorescence emission spectrum.

- Excite the sample at its maximum absorption wavelength (around 500 nm) and record the emission from 520 to 800 nm.

- TPI-CysHHC10 is expected to have a maximum emission wavelength of approximately 670 nm in an aggregated state.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| TPI-CysHHC10 Characterization | ||

| Maximum Absorption Wavelength | ~500 nm | [2] |

| Maximum Emission Wavelength (aggregated state) | ~670 nm | [2] |

| Stokes Shift | ~170 nm | [2] |

| Reactive Oxygen Species (ROS) Generation | ||

| ROS Indicator | 1,3-diphenylisobenzofuran (DPBF) or Anthracene-9,10-diyl-bis(methylene)dimalonic acid (ABDA) | [1] |

| Light Source for ROS Generation | White light (e.g., 60 mW/cm²) | [1] |

| Antibacterial Activity | ||

| Target Bacteria | Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) | [1][3] |

| Effective Concentration Range | Low micromolar concentrations | [1] |

Visualizations

Caption: Experimental workflow for the synthesis, characterization, and application of TPI-CysHHC10.

Caption: Proposed mechanism of action for TPI-CysHHC10 in photodynamic antimicrobial therapy.

Mechanism of Action

The enhanced antimicrobial activity of TPI-CysHHC10 stems from a multi-faceted mechanism.[1] The cationic nature of the HHC10 peptide facilitates the initial binding of the conjugate to the negatively charged bacterial membrane.[1] This interaction disrupts the membrane integrity, a key feature of AMPs.[2]

A unique characteristic of TPI-CysHHC10 is its ability to induce the aggregation of Gram-negative bacteria.[1][3] This aggregation traps the conjugate within the bacterial clusters, concentrating the photosensitizer at the site of infection. Upon irradiation with light of the appropriate wavelength (around 500 nm), the TPI moiety is excited and generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1] The close proximity of the ROS generation to the aggregated bacteria leads to highly effective and localized bacterial killing.[1] This localized action is particularly advantageous for overcoming the protective outer membrane of Gram-negative bacteria.[1] Furthermore, the conjugate has demonstrated efficacy against both planktonic bacteria and established biofilms.[1]

References

Application Notes and Protocols for TPI-CysHHC10 Photodynamic Therapy in Biofilm Eradication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Photodynamic therapy (PDT) has emerged as a promising alternative strategy for biofilm control. This document provides detailed application notes and protocols for the use of TPI-CysHHC10, a novel photosensitizer-antimicrobial peptide conjugate, in photodynamic therapy against bacterial biofilms. TPI-CysHHC10 combines an aggregation-induced emission (AIE) photosensitizer (TPI) with a potent antimicrobial peptide (HHC10), demonstrating enhanced efficacy in penetrating and eradicating biofilms upon light activation.[1]

Mechanism of Action

TPI-CysHHC10 leverages a multi-faceted approach to combat biofilms. The cationic nature of the antimicrobial peptide (AMP) portion, HHC10, facilitates the initial binding to the negatively charged bacterial surface and subsequent insertion into the bacterial membrane.[1] This interaction disrupts the membrane integrity. Upon irradiation with an appropriate light source, the AIE photosensitizer component, TPI, is triggered to produce reactive oxygen species (ROS), which are highly cytotoxic and lead to oxidative damage of cellular components, ultimately resulting in bacterial cell death.[1][2] A notable feature of TPI-CysHHC10 is its ability to induce aggregation in Gram-negative bacteria, which further localizes the antibacterial effect.[1][3]

Data Presentation

Table 1: Inhibition of MRSA Biofilm Formation by TPI-CysHHC10

| Incubation Time (hours) | Biofilm Biomass Reduction (No Light) | Biofilm Biomass Reduction (With Light) |

| 24 | 10.7% | 8.0% |

| 48 | 17.3% | 11.7% |

| 72 | 29.2% | 15.4% |

Data extracted from crystal violet staining assays as described in Fan et al., 2024.[1]

Table 2: Eradication of Mature MRSA Biofilms by TPI-CysHHC10

| Biofilm Age (hours) | Biofilm Biomass Reduction (No Light) | Biofilm Biomass Reduction (With Light) |

| 24 | 11.3% | 9.2% |

| 48 | 15.6% | 10.5% |

| 72 | 30.1% | 11.2% |

Data extracted from crystal violet staining assays as described in Fan et al., 2024.[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Biofilm Formation

Objective: To evaluate the efficacy of TPI-CysHHC10 in preventing the formation of bacterial biofilms.

Materials:

-

TPI-CysHHC10 solution (concentration to be optimized based on bacterial strain)

-

Bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

96-well microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Acetic acid (33% v/v)

-

Plate reader

-

Light source (e.g., white light LED, 60 mW/cm²)[1]

Methodology:

-

Prepare a bacterial suspension in the growth medium to a concentration of 10⁶ CFU/mL.

-

Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

-

Add 100 µL of TPI-CysHHC10 solution at various concentrations to the wells. Include a control group with no TPI-CysHHC10.

-

For the light-activated group, irradiate the plate with a light source for 15 minutes.[1] The control (dark) group should be kept in the dark.

-

Incubate the plates at 37°C for 24, 48, or 72 hours to allow biofilm formation.[1]

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plates to air dry.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

-

Measure the absorbance at a wavelength of 590 nm using a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the control group.

Protocol 2: Eradication of Mature Biofilms

Objective: To assess the ability of TPI-CysHHC10 to destroy pre-formed, mature bacterial biofilms.

Materials:

-

Same as Protocol 1.

Methodology:

-

Grow mature biofilms in 96-well plates by incubating a bacterial suspension (10⁶ CFU/mL) in growth medium at 37°C for 24, 48, or 72 hours.[1]

-

After the incubation period, remove the growth medium and gently wash the wells with PBS to remove planktonic bacteria.

-

Add 200 µL of TPI-CysHHC10 solution at various concentrations to the wells containing the mature biofilms. Include a control group with no TPI-CysHHC10.

-

Incubate for 1 hour to allow TPI-CysHHC10 to penetrate the biofilm.[1]

-

For the light-activated group, irradiate the plate with a light source (60 mW/cm²) for 15 minutes.[1] The control (dark) group should be kept in the dark.

-

Following treatment, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-13).

Visualizations

Caption: Experimental workflow for evaluating TPI-CysHHC10 PDT on biofilms.

Caption: Mechanism of action of TPI-CysHHC10 photodynamic therapy.

References

- 1. Harnessing antimicrobial peptide-coupled photosensitizer to combat drug-resistant biofilm infections through enhanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial photodynamic therapy (aPDT) for biofilm treatments. Possible synergy between aPDT and pulsed electric fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for CysHHC10 in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

CysHHC10 is a cysteine-modified derivative of the potent antimicrobial peptide HHC10 (KRWWKWIRW). HHC10 is a synthetic peptide known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The addition of a cysteine residue allows for conjugation with other molecules, such as fluorophores or photosensitizers, to create novel therapeutic and diagnostic agents. One such conjugate, TPI-CysHHC10, combines the membrane-disrupting properties of the peptide with the photodynamic effects of a photosensitizer, leading to enhanced bactericidal activity upon light exposure.

These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of various bacterial strains to this compound and its conjugates, particularly TPI-CysHHC10. The methodologies are based on standard antimicrobial susceptibility testing (AST) principles and can be adapted for research and drug development purposes.

Mechanism of Action

The antimicrobial activity of this compound and its conjugates is primarily driven by their interaction with and disruption of the bacterial cell membrane. The cationic nature of the peptide facilitates its binding to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

In the case of the photosensitizer conjugate TPI-CysHHC10, the mechanism is twofold:

-

Membrane Disruption: The peptide moiety directly compromises the integrity of the bacterial membrane, leading to increased permeability and leakage of intracellular contents.

-

Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, the photosensitizer component (TPI) generates reactive oxygen species (ROS). These highly reactive molecules cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, resulting in rapid cell death.

Furthermore, TPI-CysHHC10 has been observed to induce the aggregation of Gram-negative bacteria. This aggregation helps to localize the photodynamic effect, enhancing its efficiency by concentrating the ROS in close proximity to the bacterial cells.[1]

Mechanism of action for TPI-CysHHC10.

Data Presentation

The antimicrobial efficacy of this compound and its conjugates is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for TPI-CysHHC10 against various bacterial strains under white-light irradiation.

| Bacterial Strain | Type | MIC (nmol/L) |

| Escherichia coli | Gram-Negative | 125 |

| MDR E. coli | Gram-Negative | 62.5 |

| Pseudomonas aeruginosa | Gram-Negative | 125 |

| Acinetobacter baumannii | Gram-Negative | 125 |

| Klebsiella pneumoniae | Gram-Negative | 62.5 |

| Staphylococcus aureus | Gram-Positive | 62.5 |

| MRSA | Gram-Positive | 62.5 |

| Streptococcus pneumoniae | Gram-Positive | 62.5 |

Data sourced from a study on TPI-CysHHC10's photodynamic antibacterial activity.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound or its conjugates against a specific bacterial strain.

Materials:

-

This compound or its conjugate (e.g., TPI-CysHHC10)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

-

For photodynamic studies: White light source

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound or its conjugate in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions. b. Include a positive control well (bacteria in CAMHB without the antimicrobial agent) and a negative control well (CAMHB only).

-

Incubation: a. For standard MIC determination, incubate the plate at 37°C for 18-24 hours. b. For photodynamic studies with conjugates like TPI-CysHHC10, expose the plate to a white light source for a specified duration (e.g., 30 minutes) before incubating in the dark at 37°C for 18-24 hours.

-

Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader.

MIC determination workflow.

Protocol 2: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Same as Protocol 1

-

Sterile saline

-

Agar plates (e.g., Tryptic Soy Agar)

Procedure:

-

Preparation: a. Prepare a bacterial inoculum as described in Protocol 1. b. In sterile tubes, prepare solutions of the this compound conjugate at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antimicrobial agent.

-

Inoculation and Incubation: a. Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. b. Incubate the tubes at 37°C with shaking. For photodynamic agents, expose to light before incubation.

-

Sampling and Plating: a. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot (e.g., 100 µL) from each tube. b. Perform serial tenfold dilutions of the aliquots in sterile saline. c. Plate 100 µL of each dilution onto agar plates.

-

Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Conclusion

This compound and its conjugates represent a promising class of antimicrobial agents with potent activity against a broad range of bacteria. The protocols outlined above provide a framework for the systematic evaluation of their efficacy in a research and development setting. Standardization of these methods is crucial for comparing the activity of different compounds and for understanding their potential as future therapeutics. The unique photodynamic properties of conjugates like TPI-CysHHC10 necessitate specialized considerations in susceptibility testing, such as controlled light exposure, to accurately assess their antimicrobial potential.

References

Application Notes and Protocols: Chitosan-CysHHC10 Conjugate for Antibacterial Coatings

For Researchers, Scientists, and Drug Development Professionals